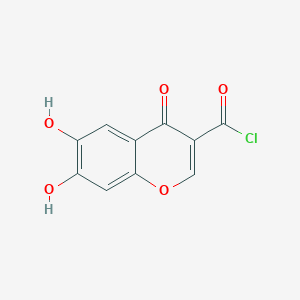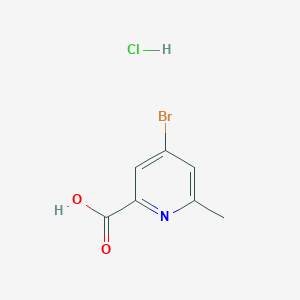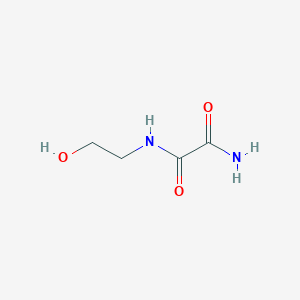![molecular formula C15H19NO6 B8696165 7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate](/img/structure/B8696165.png)
7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate: is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple carboxylic acid groups and ester functionalities makes it a versatile molecule for chemical modifications and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. For instance, cyclopentadiene can react with maleic anhydride to form the bicyclic structure.
Introduction of the Azabicyclic Moiety: The nitrogen atom can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the bicyclic core.
Functionalization of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through oxidation reactions, such as using potassium permanganate or chromium trioxide.
Esterification: The ester groups can be formed by reacting the carboxylic acids with methanol and tert-butanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques like chromatography and crystallization may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester and carboxylic acid groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols using reagents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, amines
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives
Hydrolysis: Carboxylic acids
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of multiple functional groups allows for the design of molecules with specific biological activities.
Medicine
In medicinal chemistry, this compound and its derivatives may be explored for their potential therapeutic properties. The bicyclic structure can serve as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its multiple functional groups allow for cross-linking and the formation of robust materials with desirable properties.
Wirkmechanismus
The mechanism of action of 7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets may include enzymes involved in metabolic processes or receptors in signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylic acid
- 7-Azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylic acid 2,3-dimethyl ester
- 7-Azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylic acid 7-tert-butyl ester
Uniqueness
The uniqueness of 7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate lies in its combination of functional groups and its bicyclic structure. The presence of both ester and carboxylic acid groups, along with the tert-butyl group, provides a unique set of chemical properties that can be exploited in various applications. This compound’s versatility and reactivity make it a valuable molecule for research and industrial purposes.
Eigenschaften
Molekularformel |
C15H19NO6 |
|---|---|
Molekulargewicht |
309.31 g/mol |
IUPAC-Name |
7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-8-6-7-9(16)11(13(18)21-5)10(8)12(17)20-4/h6-9H,1-5H3 |
InChI-Schlüssel |
WYECAYYMEVQINU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2C=CC1C(=C2C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
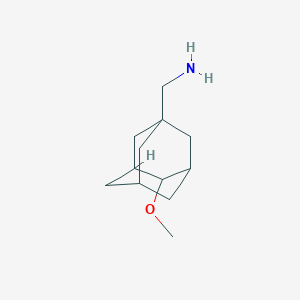
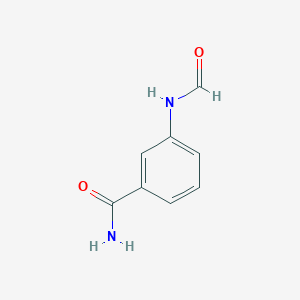
![1-[(2-Bromophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B8696115.png)

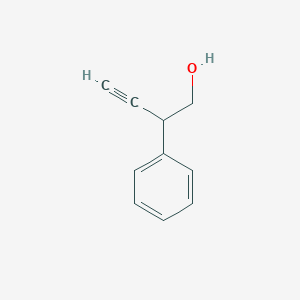
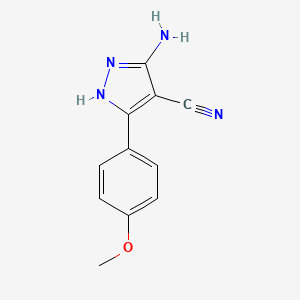


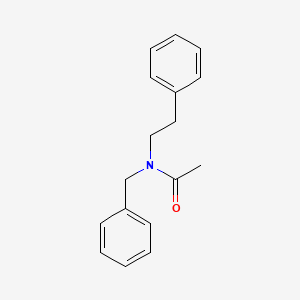

![4-Quinazolineacetic acid, 2-chloro-8-fluoro-3,4-dihydro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester](/img/structure/B8696175.png)
